4-(2,6-Dibromobenzyl)morpholine
Overview
Description
4-(2,6-Dibromobenzyl)morpholine is a chemical compound with the molecular formula C11H13Br2NO . It has an average mass of 335.035 Da and a monoisotopic mass of 332.936371 Da .
Synthesis Analysis
The synthesis of morpholines, including this compound, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines is often performed from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two heteroatoms, oxygen and nitrogen . The compound has a molecular weight of 335.04 .Physical and Chemical Properties Analysis
This compound has a molecular formula of C11H13Br2NO . It has an average mass of 335.035 Da and a monoisotopic mass of 332.936371 Da .Scientific Research Applications
Chemical and Pharmacological Interests
Morpholine derivatives, including 4-(2,6-Dibromobenzyl)morpholine, have garnered significant interest due to their diverse pharmacological activities. A review by Asif and Imran (2019) highlights the broad spectrum of pharmacological profiles of morpholine derivatives, indicating their potential in drug development and chemical research. The study emphasizes the role of morpholine and pyran analogues in biochemistry, suggesting their importance in designing novel compounds with potent pharmacophoric activities (Asif & Imran, 2019).
Analytical Methods in Antioxidant Activity
In the realm of antioxidant research, analytical methods play a critical role in determining the antioxidant activity of compounds. Munteanu and Apetrei (2021) provide a comprehensive review of tests used to assess antioxidant capacity, which are crucial for evaluating the potential therapeutic effects of morpholine derivatives, including this compound. The study underscores the importance of various assays, such as ORAC, HORAC, TRAP, and TOSC, in analyzing the kinetics and equilibrium states of antioxidant reactions, offering insights into the chemical reactions underlying antioxidant activities (Munteanu & Apetrei, 2021).
Gene Function Inhibition via Morpholino Oligos
Morpholino oligos, closely related to morpholine derivatives, have been explored for their ability to inhibit gene function in various model organisms. Heasman (2002) reviews the application of morpholino oligos across different species, highlighting their potential in gene function studies. This research points to the versatility of morpholine-based compounds in molecular biology, providing a method to study gene function rapidly and with careful controls (Heasman, 2002).
Enzymatic Approach in Organic Pollutant Remediation
The enzymatic treatment of organic pollutants, including those structurally related to this compound, has been a subject of interest due to the efficiency of enzymes in degrading recalcitrant compounds. Husain and Husain (2007) review the application of enzymes and redox mediators in transforming various organic pollutants found in industrial wastewater. This study underscores the potential of enzymatic methods, enhanced by redox mediators, in the environmental remediation of aromatic compounds, highlighting a practical application of morpholine derivatives in environmental science (Husain & Husain, 2007).
Safety and Hazards
The safety information for 4-(2,6-Dibromobenzyl)morpholine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .
Properties
IUPAC Name |
4-[(2,6-dibromophenyl)methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2NO/c12-10-2-1-3-11(13)9(10)8-14-4-6-15-7-5-14/h1-3H,4-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRIGFKDXUUREB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC=C2Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264736 | |
Record name | Morpholine, 4-[(2,6-dibromophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414870-68-0 | |
Record name | Morpholine, 4-[(2,6-dibromophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-[(2,6-dibromophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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